
N,N'-1,4-Phenylenedimaleimide
Overview
Description
N,N'-1,4-Phenylenedimaleimide (pPDM; CAS 3278-31-7) is a homobifunctional maleimide crosslinker widely used in biochemical studies to covalently link cysteine residues in proteins. Its structure consists of two maleimide groups attached to a rigid para-substituted benzene ring, enabling it to span distances of 12–13 Å between sulfur atoms in crosslinked thiols . pPDM is soluble in organic solvents like acetonitrile and dimethylformamide and is typically stored at 4°C in solution . It forms irreversible thioether bonds, making it ideal for stabilizing protein conformations or probing oligomeric states .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-1,4-bismaleimide can be synthesized through the imidization of bisamic acid derivatives. The process typically involves the reaction of maleic anhydride with diamines to form bisamic acids, which are then cyclized to form bismaleimides under thermal conditions .
Industrial Production Methods: In industrial settings, the production of phenyl-1,4-bismaleimide often involves the use of high-purity raw materials and controlled reaction environments to ensure consistent quality. The process may include steps such as solvent extraction, purification, and thermal curing to achieve the desired product properties .
Chemical Reactions Analysis
Types of Reactions: Phenyl-1,4-bismaleimide undergoes various chemical reactions, including:
Polymerization: It can polymerize through a free-radical mechanism, forming highly crosslinked thermosetting polymers.
Michael Addition: This reaction involves the addition of nucleophiles to the maleimide double bonds, leading to chain extension and reduced brittleness.
Common Reagents and Conditions:
Polymerization: Typically initiated by heat or free-radical initiators.
Michael Addition: Common reagents include primary or secondary amines, often conducted at elevated temperatures.
Major Products:
Polymerization: Results in highly crosslinked thermosetting polymers.
Michael Addition: Produces chain-extended polymers with improved toughness.
Scientific Research Applications
Chemical Properties and Structure
N,N'-1,4-Phenylenedimaleimide is characterized by its molecular formula and a molar mass of approximately 268.224 g/mol. It has a melting point ranging from 198°C to 204°C and is noted for its low solubility in water but higher solubility in organic solvents such as acetone and chloroform .
Polymer Chemistry
One of the primary applications of this compound is as a cross-linking agent in the synthesis of thermosetting polymers. Its ability to form stable networks through cross-linking enhances the mechanical properties and thermal stability of polymeric materials.
Case Study: Thermosetting Resins
Research has demonstrated that incorporating this compound into epoxy resins significantly improves their thermal resistance and mechanical strength. For instance, a study showed that modified epoxy resins exhibited enhanced glass transition temperatures (Tg) and increased tensile strength due to the effective cross-linking facilitated by this compound .
Biomedical Applications
This compound has also been investigated for its potential in biomedical applications, particularly in drug delivery systems and as an anticancer agent.
Case Study: Drug Delivery Systems
A study explored the use of this compound as a component in nanoparticles designed for targeted drug delivery. The results indicated that these nanoparticles could effectively encapsulate therapeutic agents while providing controlled release profiles, thereby enhancing the efficacy of the drugs administered .
Coatings and Adhesives
The compound is utilized in formulating advanced coatings and adhesives due to its excellent adhesion properties and chemical resistance.
Data Table: Performance Characteristics
Property | Value |
---|---|
Adhesion Strength | High |
Chemical Resistance | Excellent |
Thermal Stability | Up to 300°C |
Typical Applications | Automotive coatings, industrial adhesives |
Electronics
In electronics, this compound serves as an insulating material due to its dielectric properties.
Case Study: Insulating Materials
Research indicates that films made from this compound exhibit low dielectric constants and high breakdown voltages, making them suitable for use in electronic components where insulation is critical .
Synthesis of Novel Compounds
The compound is also used as a precursor in synthesizing novel maleimide derivatives with enhanced biological activity.
Case Study: Anticancer Agents
Recent studies have focused on synthesizing new derivatives of this compound that demonstrate significant cytotoxic effects against various cancer cell lines. These derivatives were found to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
Mechanism of Action
The mechanism of action of phenyl-1,4-bismaleimide primarily involves its ability to undergo polymerization and crosslinking reactions. The maleimide groups react with nucleophiles or free radicals, forming stable, highly crosslinked networks. These networks contribute to the compound’s exceptional thermal and mechanical properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Ortho-Substituted Isomer: N,N'-1,2-Phenylenedimaleimide (oPDM)
- Structural Difference : The maleimide groups are attached to adjacent (ortho) positions on the benzene ring, reducing the sulfur-sulfur distance to 4–9 Å .
- Functional Impact :
- oPDM is effective for crosslinking closely spaced cysteines. For example, in kinesin, oPDM disrupted motility by crosslinking residues in the neck coiled-coil region, whereas pPDM had minimal effect due to its longer spacer .
- In transducin (a G-protein), oPDM and pPDM both inhibited function but produced distinct crosslinked products (e.g., 35–37 kDa bands vs. high-molecular-weight oligomers) .
2.1.2. Meta-Substituted Isomer: N,N'-1,3-Phenylenedimaleimide (mPDM)
- Functional Impact: Less commonly used than oPDM or pPDM but noted in crosslinking studies of membrane proteins .
2.1.3. Flexible Crosslinkers: MTS-8-MTS
- Structural Difference : Contains a flexible 8-atom spacer (vs. rigid aromatic ring in pPDM) .
- Functional Impact : Flexible spacers allow crosslinking of cysteines with variable distances but may lack the precision of rigid crosslinkers like pPDM. For example, in actin crosslinking, pPDM generated specific oligomers (dimers at 86 kDa and 115 kDa), while MTS-8-MTS produced polydisperse aggregates .
Crosslinkers with Different Reactive Groups
2.2.1. Disulfide-Forming Agents: DTNB
- Mechanism : Forms reversible disulfide bonds between cysteines .
- Comparison : Unlike pPDM’s irreversible thioether bonds, DTNB’s disulfides can be reduced (e.g., by DTT), limiting its utility in stabilizing permanent protein complexes .
2.2.2. Monofunctional Maleimides: N-Ethylmaleimide (NEM)
- Mechanism : Alkylates single cysteine residues without crosslinking .
- Comparison : Used to block free thiols, whereas pPDM’s bifunctionality enables inter- or intramolecular crosslinking .
Crosslinker Performance in Specific Systems
Biological Activity
N,N'-1,4-Phenylenedimaleimide (pPDM) is a bifunctional maleimide compound with the molecular formula . It is primarily recognized for its role as a cross-linking agent in biochemical research, particularly in studies involving protein interactions and structural biology. This article delves into the biological activity of pPDM, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.
pPDM functions as a bifunctional cross-linker, primarily targeting thiol groups in proteins. The maleimide moiety reacts selectively with free sulfhydryl groups, leading to the formation of stable thioether bonds. This property is exploited in various biochemical applications, including:
- Protein Cross-Linking : Facilitates the study of protein conformations and interactions.
- Structural Analysis : Used to stabilize protein complexes for crystallography and other structural determination techniques.
Reaction Mechanism
The reaction of pPDM with thiol groups can be summarized as follows:
where R represents the protein or peptide backbone.
1. Protein Interaction Studies
Research has demonstrated that pPDM can effectively cross-link myosin heavy chains, providing insights into the dynamics and structural flexibility of muscle proteins. For instance, a study indicated that treatment with pPDM resulted in significant cross-linking of myosin subfragment 1 (S1), revealing critical information about the conformational states of myosin during muscle contraction .
2. Effects on Actin Polymerization
pPDM has been shown to influence actin polymerization dynamics. In experiments where actin was treated with pPDM, rapid formation of lower dimers was observed, suggesting that pPDM can enhance nucleation steps in actin filament assembly . This finding is pivotal for understanding cytoskeletal dynamics and cellular motility.
3. Cross-Linking G Proteins
In neuronal studies, pPDM was utilized to cross-link heterotrimeric G proteins within rat brain synaptoneurosomes. This application highlighted the utility of pPDM in elucidating protein-protein interactions critical for neurotransmission processes .
Case Study 1: Myosin Cross-Linking
A detailed investigation into myosin's ATPase activity revealed that modification with pPDM significantly altered the enzyme's kinetics. The study characterized how pPDM binding affected the interaction between myosin and actin filaments under various nucleotide conditions, providing a deeper understanding of muscle contraction mechanisms .
Case Study 2: Actin Dynamics
Another study focused on the role of sulfhydryl groups in actin polymerization, demonstrating that pPDM could enhance filament stability. The results indicated that the presence of pPDM led to increased resistance against depolymerization under stress conditions, which is essential for maintaining cytoskeletal integrity in cells .
Summary of Findings
The biological activity of this compound reveals its significant role as a cross-linking agent in biochemical research. It facilitates:
- Protein Structural Studies : Enhances understanding of protein conformations.
- Actin Dynamics : Influences polymerization and stability.
- Neurotransmission Research : Elucidates protein interactions critical for neuronal function.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How is PDM used to probe protein oligomerization states in structural biology studies?
PDM is a homobifunctional crosslinker that reacts with cysteine residues, enabling the stabilization of transient protein oligomers for analysis. For example, in actin polymerization studies, PDM crosslinks monomeric actin (G-actin) during polymerization, generating dimers detectable via SDS-PAGE (e.g., 86 kDa and 115 kDa bands) . Methodologically, researchers incubate PDM with target proteins under controlled pH (7.0–8.0) and temperature (20–25°C), followed by quenching with reducing agents (e.g., DTT) to terminate reactions. Crosslinked products are resolved using SDS-PAGE or size-exclusion chromatography to infer oligomeric states.
Q. What are standard protocols for optimizing PDM crosslinking in membrane protein studies?
For membrane-associated proteins like heterotrimeric G-proteins, PDM crosslinking requires solubilization in detergents (e.g., octyl glucoside) to maintain native conformations. Synaptoneurosomes treated with PDM yield large crosslinked complexes (>1 MDa) that do not penetrate stacking gels, necessitating size-exclusion chromatography or sedimentation analysis . Key parameters include:
- Reagent concentration : 0.1–1 mM PDM.
- Reaction time : 30–60 minutes at 4°C to minimize nonspecific aggregation.
- Validation : Western blotting with subunit-specific antibodies to confirm crosslinking efficiency.
Advanced Research Questions
Q. How can discrepancies in crosslinking efficiency between in vitro and in vivo systems be resolved when using PDM?
Discrepancies often arise from differences in cysteine accessibility, redox conditions, or protein conformational dynamics. For example, in myosin studies, PDM preferentially crosslinks SH1 and SH2 thiols under rigor-state conditions, but crystallography revealed unexpected crosslinking between SH2 and Lys-705 due to steric constraints . To address this:
- Perform cysteine accessibility assays using fluorescence labeling.
- Use site-directed mutagenesis to eliminate competing reactive residues.
- Validate results with orthogonal techniques like cryo-EM or FRET .
Q. What experimental design considerations are critical when using PDM for studying protein-protein interactions in multimeric complexes?
The spacer length of PDM (≈10.3 Å between maleimide groups) limits its utility to cysteine pairs within 8–12 Å. For instance, in plastin-actin interactions, crosslinking efficiency depended on introducing cysteine mutations (e.g., A226C in PLS3) within this range . Key steps:
- Structural modeling : Predict cysteine proximity using tools like PyMOL.
- Titration : Test PDM concentrations (0.05–2 mM) to balance specificity and yield.
- Control experiments : Include cysteine-null mutants and competing thiol blockers (e.g., N-ethylmaleimide).
Q. How does PDM compare to other bis-maleimide crosslinkers (e.g., BMH, BMOE) in studying dynamic protein conformations?
PDM’s rigid aromatic spacer (1,4-phenylenediyl) provides distinct advantages over flexible alkyl-based reagents (e.g., BMH, spacer length ≈16.1 Å) or hydrophilic spacers (e.g., BMOE). For example:
- Rigid spacers (PDM) stabilize defined conformations, aiding crystallography .
- Flexible spacers (BMH) capture dynamic interactions but yield heterogeneous products .
- Solubility : PDM requires organic solvents (e.g., DMSO) for stock solutions, whereas BMOE is water-soluble .
Q. What strategies mitigate challenges in resolving PDM-crosslinked structures via X-ray crystallography?
Crosslinking can introduce heterogeneity, as seen in scallop myosin S1, where PDM-linked SH1-SH2 species showed poor crystallizability . Solutions include:
- Limited proteolysis : Trim flexible regions before crystallization.
- Hybrid methods : Combine crystallography with cryo-EM to resolve dynamic regions.
- Alternative crosslinkers : Use photoactivatable reagents (e.g., MTSL) for reversible stabilization.
Q. Methodological Best Practices
- Handling and Storage : Store PDM desiccated at -20°C; prepare fresh solutions in anhydrous DMSO to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to PDM’s reactivity with skin/thiols.
- Data Interpretation : Combine crosslinking data with mutagenesis and biophysical assays to avoid overinterpretation of oligomeric states.
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZJQNZNONGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186446 | |
Record name | N,N'-4-Phenylenedimaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-31-7 | |
Record name | 1,4-Phenylenebismaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-4-Phenylenedimaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3278-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,N'-4-Phenylenedimaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-p-phenylenedimaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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